molecular formula C12H13NO5 B11724936 Ethyl 4-(2-nitrophenoxy)but-2-enoate

Ethyl 4-(2-nitrophenoxy)but-2-enoate

Cat. No.: B11724936
M. Wt: 251.23 g/mol
InChI Key: FMUJEYQDLKBWCS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-nitrophenoxy)but-2-enoate is an organic compound with the molecular formula C12H13NO5. It is characterized by the presence of an ethyl ester group, a nitrophenoxy group, and a butenoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-nitrophenoxy)but-2-enoate typically involves the esterification of 4-(2-nitrophenoxy)but-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-nitrophenoxy)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Aqueous sodium hydroxide.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: 4-(2-aminophenoxy)but-2-enoate.

    Reduction: 4-(2-nitrophenoxy)but-2-enoic acid.

    Substitution: Various substituted phenoxybutenoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-nitrophenoxy)but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-nitrophenoxy)but-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-nitrophenoxy)but-2-enoate
  • Ethyl 4-(3-nitrophenoxy)but-2-enoate
  • Ethyl 4-(2-aminophenoxy)but-2-enoate

Uniqueness

Ethyl 4-(2-nitrophenoxy)but-2-enoate is unique due to the position of the nitro group on the phenoxy ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

ethyl 4-(2-nitrophenoxy)but-2-enoate

InChI

InChI=1S/C12H13NO5/c1-2-17-12(14)8-5-9-18-11-7-4-3-6-10(11)13(15)16/h3-8H,2,9H2,1H3

InChI Key

FMUJEYQDLKBWCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCOC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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